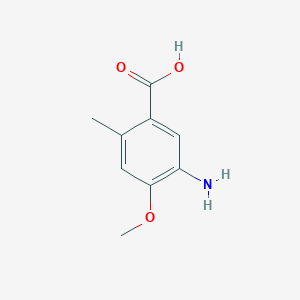
zinc;1,4-dichlorobenzene-6-ide;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc;1,4-dichlorobenzene-6-ide;iodide is a chemical compound with the molecular formula
C6H3Cl2IZn
. This compound is a zinc-organic complex where zinc is coordinated with 1,4-dichlorobenzene-6-ide and iodide ions. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.准备方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc;1,4-dichlorobenzene-6-ide;iodide typically involves the reaction of 1,4-dichlorobenzene with zinc and iodine. One common method is to dissolve 1,4-dichlorobenzene in an organic solvent such as tetrahydrofuran (THF) and then add zinc dust and iodine. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reactors and more efficient mixing and temperature control systems. The process involves similar steps as the laboratory synthesis but with enhanced safety and efficiency measures to handle larger quantities of reactants and products.
化学反应分析
Types of Reactions
Zinc;1,4-dichlorobenzene-6-ide;iodide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The zinc center can undergo oxidation or reduction, altering the oxidation state of zinc and affecting the reactivity of the compound.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the zinc center.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an alkoxide, the product would be a 1,4-dichlorobenzene derivative with an alkoxy group replacing the iodide.
科学研究应用
Chemistry
In chemistry, zinc;1,4-dichlorobenzene-6-ide;iodide is used as a reagent in organic synthesis. It is particularly valuable in cross-coupling reactions to form complex organic molecules. Its ability to participate in various substitution and coupling reactions makes it a versatile tool for constructing carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine
While its direct applications in biology and medicine are limited, derivatives of 1,4-dichlorobenzene have been studied for their potential biological activities. The zinc complex can serve as a precursor for synthesizing biologically active compounds.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its role in facilitating complex organic transformations makes it valuable for manufacturing pharmaceuticals, agrochemicals, and advanced materials.
作用机制
The mechanism by which zinc;1,4-dichlorobenzene-6-ide;iodide exerts its effects in chemical reactions involves the coordination of zinc with the 1,4-dichlorobenzene-6-ide ligand and iodide ion. This coordination enhances the nucleophilicity of the 1,4-dichlorobenzene-6-ide ligand, making it more reactive in substitution and coupling reactions. The zinc center can also stabilize reaction intermediates, facilitating the formation of desired products.
相似化合物的比较
Similar Compounds
Zinc;1,4-dichlorobenzene-6-ide;bromide: Similar to the iodide complex but with bromide as the halide ion.
Zinc;1,4-dichlorobenzene-6-ide;chloride: Another similar compound where chloride replaces iodide.
Zinc;1,4-dichlorobenzene-6-ide;fluoride: A fluoride analog with different reactivity due to the smaller size and higher electronegativity of fluoride.
Uniqueness
Zinc;1,4-dichlorobenzene-6-ide;iodide is unique due to the presence of iodide, which can influence the reactivity and selectivity of the compound in chemical reactions. The larger size and lower electronegativity of iodide compared to other halides can lead to different reaction pathways and products.
属性
分子式 |
C6H3Cl2IZn |
|---|---|
分子量 |
338.3 g/mol |
IUPAC 名称 |
zinc;1,4-dichlorobenzene-6-ide;iodide |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI 键 |
ZNRGDLRHRVNWNM-UHFFFAOYSA-M |
规范 SMILES |
C1=CC(=[C-]C=C1Cl)Cl.[Zn+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-3,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-2H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12101898.png)

![3-Bromo-4h-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B12101927.png)








![5,9,17,17-Tetramethyl-3,8-dioxa-10-azapentacyclo[10.8.0.02,6.07,11.013,18]icosa-1(12),2(6),7(11),9,13(18),19-hexaene](/img/structure/B12101971.png)
![N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-2-oxo-pyrimidin-4-yl]benzamide](/img/structure/B12101972.png)
